2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine
Overview
Description
2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine is a heterocyclic compound with the molecular formula C12H9N9. It is composed of a triazine ring substituted with three pyrazolyl groups at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine typically involves the reaction of cyanuric chloride with pyrazole in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile or dioxane. The general reaction scheme is as follows:
C3N3Cl3+3C3H4N2→C12H9N9+3HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-deficient triazine ring.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with various metal ions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Coordination Chemistry: Metal salts like palladium chloride, copper sulfate, and silver nitrate are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include substituted triazines with various functional groups.
Metal Complexes: Coordination with metals results in the formation of stable metal-ligand complexes
Scientific Research Applications
2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with metals, which are studied for their catalytic properties.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as an antitumor and antifungal agent
Mechanism of Action
The mechanism of action of 2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific metal ion and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-tris(4-pyrazol-1-yl)-1,3,5-triazine
- 2,4,6-tris(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine
- 2,4,6-tris(4-methylpyrazol-1-yl)-1,3,5-triazine
Uniqueness
2,4,6-tri-1H-pyrazol-1-yl-1,3,5-triazine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly effective as a ligand in coordination chemistry and potentially useful in various applications .
Properties
IUPAC Name |
2,4,6-tri(pyrazol-1-yl)-1,3,5-triazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N9/c1-4-13-19(7-1)10-16-11(20-8-2-5-14-20)18-12(17-10)21-9-3-6-15-21/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFDLFGIPWUEGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC(=N2)N3C=CC=N3)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.